Cathepsin Inhibitor I

cysteine protease inhibition cathepsin selectivity profiling enzyme kinetics

Choose Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz, CATI-1) for its unique 43-fold kinetic selectivity between cathepsin L and B, enabling concentration-dependent target dissection impossible with broad-spectrum inhibitors like E-64. Its documented inability to inhibit calpains and caspases ensures clean proteolytic pathway analysis, making it the definitive reagent for studying cathepsin-specific apoptosis and long-term autophagy flux assays (t₁/₂ ~25 h).

Molecular Formula C26H25N3O6
Molecular Weight 475.5 g/mol
Cat. No. B12305186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin Inhibitor I
Molecular FormulaC26H25N3O6
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C26H25N3O6/c27-23(30)17-29(35-25(32)21-14-8-3-9-15-21)24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H2,27,30)(H,28,33)
InChIKeyIQOSOYJXVWLYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz) – A Reference-Standard Cysteine Cathepsin Inhibitor for Protease Research Procurement


Cathepsin Inhibitor I (Z-Phe-Gly-NHO-Bz, CATI-1) is a cell-permeable, irreversible peptidyl hydroxamic acid ester inhibitor that targets the cysteine cathepsin family, primarily cathepsins B, L, and S, as well as papain . It belongs to the N-peptidyl, O-acyl hydroxamate class of mechanism-based inactivators and utilizes a 'suicide substrate' mechanism wherein the active-site cysteine thiolate attacks the inhibitor's carbonyl warhead, forming a stable covalent thioester adduct that permanently inactivates the enzyme [1]. With a molecular formula of C₂₆H₂₅N₃O₆ and a molecular weight of 475.5 g/mol, the compound is supplied as a white solid with >90% purity by HPLC, soluble in DMSO, acetonitrile, and ethanol . It is cataloged under Calbiochem® number 219415 and is widely used in protease research, cancer biology, and autophagy studies .

Why Cathepsin Inhibitor I Cannot Be Casually Replaced by Generic Cysteine Protease Inhibitors


Broad-spectrum cysteine protease inhibitors such as E-64, Z-FA-FMK, or even the close structural analog Cathepsin Inhibitor III (Z-Phe-Gly-NHO-Bz-p-OMe) differ from Cathepsin Inhibitor I in critical dimensions—including target rank-order potency, off-target engagement of calpains or caspases, mechanism of cell death induction, and hydrolytic stability in buffered solution [1]. These differences are not cosmetic; they directly determine whether a compound can be used to dissect cathepsin-specific phenotypes without confounding signals from calpain or caspase pathways, and whether it remains active over the duration of medium- to long-term cell-based assays . Substituting Cathepsin Inhibitor I with an apparently similar inhibitor without accounting for these orthogonal differentiation dimensions risk producing non-comparable or misleading experimental results [2].

Cathepsin Inhibitor I – Differential Quantitative Evidence Against Key Comparators for Procurement Decision-Making


Rank-Order Potency Profile of Cathepsin Inhibitor I Across Cathepsin B, L, S, and Papain (k₂/Kᵢ)

Cathepsin Inhibitor I displays a quantifiable, non-uniform rank order of inactivation potency across its primary targets. The second-order rate constant (k₂/Kᵢ) is highest for cathepsin L (3.8 × 10⁵ M⁻¹s⁻¹), followed by cathepsin S (4.2 × 10⁴ M⁻¹s⁻¹), cathepsin B (8.9 × 10³ M⁻¹s⁻¹), and papain (2.4 × 10³ M⁻¹s⁻¹) . This yields a ~43-fold preference for cathepsin L over cathepsin B and a ~158-fold preference for cathepsin L over papain. In contrast, the broad-spectrum irreversible inhibitor E-64 shows a comparatively flat potency profile with IC₅₀ values of 2.5 nM (cathepsin L), 4.1 nM (cathepsin S), and 1.4 nM (cathepsin K)—less than a 3-fold spread across these targets . The pronounced differential of Cathepsin Inhibitor I permits experimental designs where differential cathepsin L vs. B contributions can be inferred from concentration-response relationships, an approach not feasible with flat-spectrum inhibitors like E-64.

cysteine protease inhibition cathepsin selectivity profiling enzyme kinetics

Direct Structural Analog Comparison: Cathepsin Inhibitor I vs. Cathepsin Inhibitor III (Z-Phe-Gly-NHO-Bz-p-OMe)

Cathepsin Inhibitor III (Z-Phe-Gly-NHO-Bz-p-OMe) is the para-methoxy benzoyl analog of Cathepsin Inhibitor I and represents the closest commercially available structural comparator. Despite their near-identical scaffolds, the para-methoxy substitution alters the inhibition profile: Cathepsin Inhibitor III exhibits k₂/Kᵢ values of 1.0 × 10⁴ M⁻¹s⁻¹ (cathepsin B), 1.5 × 10⁵ M⁻¹s⁻¹ (cathepsin L), 6.6 × 10⁴ M⁻¹s⁻¹ (cathepsin S), and 1.0 × 10³ M⁻¹s⁻¹ (papain) . Compared to Cathepsin Inhibitor I, Cathepsin Inhibitor III is approximately 2.5-fold less potent against cathepsin L (1.5 × 10⁵ vs. 3.8 × 10⁵ M⁻¹s⁻¹) and shows a compressed cathepsin L-to-B ratio of ~15-fold versus ~43-fold for Cathepsin Inhibitor I . The unmodified benzoyl ester of Cathepsin Inhibitor I thus provides meaningful gains in both absolute potency against cathepsin L and differential selectivity within the cathepsin family, which can be decisive in experimental systems where cathepsin L is the primary target of interest.

structure-activity relationship cathepsin inhibitor analog hydroxamate warhead modification

Exclusion of Calpain Inhibition: Differentiating Cathepsin Inhibitor I from E-64 and Z-FA-FMK

Cathepsin Inhibitor I does not inhibit calpain I or calpain II [1], a critical selectivity feature that distinguishes it from two widely used comparator inhibitors. E-64 is documented to inhibit calpain in addition to its cysteine cathepsin targets , and Z-FA-FMK also demonstrates calpain inhibitory activity as part of its broader cysteine protease spectrum . In experimental systems where calpain-mediated proteolysis contributes to the phenotype under study—such as calcium-dependent signaling, cytoskeletal remodeling, or certain cell death pathways—the use of E-64 or Z-FA-FMK introduces a calpain-inhibition confound that can lead to incorrect attribution of observed effects to cathepsins [1]. Cathepsin Inhibitor I's exclusion of calpain targets makes it the preferred tool for experiments requiring clean discrimination between cathepsin-dependent and calpain-dependent proteolytic events.

calpain-independent inhibition protease inhibitor selectivity off-target profiling

Caspase-Independent Apoptosis Induction: Functional Differentiation from E-64 and Caspase-Active Inhibitors

Cathepsin Inhibitor I induces rapid apoptotic cell death in human cancer cell lines through a mechanism that is independent of p53, caspases, and mitogen-activated protein (MAP) kinases [1]. This functional signature is mechanistically distinct from that of E-64, which has been reported to require caspase activation for the execution of apoptotic cell death in several experimental contexts . In the original characterization study, Cathepsin Inhibitor I (termed CATI-1) triggered apoptosis across a panel of human cancer cell lines including B-lineage acute lymphoblastic leukemia, Burkitt's lymphoma, and glioblastoma models, with the apoptotic response exhibiting independence from the classical caspase-dependent execution pathway [1]. This caspase-independent property makes Cathepsin Inhibitor I a uniquely suited tool for studies of lysosomal cell death pathways, where the goal is to trigger or study apoptosis without engaging the caspase cascade—a feature not reliably achievable with E-64 or broad-spectrum FMK-based inhibitors.

caspase-independent cell death cathepsin-mediated apoptosis p53-independent pathway

Hydrolytic Stability in Aqueous Buffer: Utility-Relevant Differentiator for Multi-Day Cell-Based Assays

Cathepsin Inhibitor I exhibits a defined hydrolytic stability profile in buffered solution (pH 5–9), with a half-life of 25 hours at 30°C and 300 hours at 0°C . This stability data, provided by the manufacturer, enables researchers to calculate the effective inhibitor concentration over the duration of cell-based experiments and to plan replenishment schedules for long-term assays. While many comparator inhibitors (including E-64, CA-074, and Z-FA-FMK) are stable as frozen stock solutions, explicit aqueous hydrolytic half-life data at defined pH and temperature conditions are not uniformly reported in their technical datasheets, making cross-product stability comparisons difficult . The availability of this stability parameter for Cathepsin Inhibitor I represents a procurement-relevant differentiator for laboratories running multi-day or temperature-controlled experiments where inhibitor degradation could compromise data reproducibility.

inhibitor stability aqueous half-life cell-based assay compatibility

Optimal Research and Industrial Application Scenarios for Cathepsin Inhibitor I Based on Quantitative Differentiation Evidence


Dissecting Cathepsin L- Versus Cathepsin B-Dependent Proteolysis Using Concentration-Response Experimental Designs

The ~43-fold differential in k₂/Kᵢ between cathepsin L (3.8 × 10⁵ M⁻¹s⁻¹) and cathepsin B (8.9 × 10³ M⁻¹s⁻¹) enables researchers to titrate Cathepsin Inhibitor I across a concentration range where cathepsin L is substantially inhibited while cathepsin B retains partial or full activity . This concentration-dependent dissection is not achievable with flat-spectrum inhibitors like E-64, whose potency varies less than 3-fold across cathepsin targets [1]. Recommended application: use Cathepsin Inhibitor I at low nanomolar to sub-micromolar concentrations in cell-based degradation assays to selectively probe cathepsin L contributions to substrate turnover, antigen processing, or extracellular matrix remodeling.

Calpain-Free Cathepsin Inhibition in Calcium-Signaling and Neurodegeneration Models

In experimental systems where calcium-dependent calpain activity is part of the biological response—including excitotoxicity, ischemic neuronal injury, and cytoskeletal reorganization—Cathepsin Inhibitor I's documented lack of calpain inhibition makes it the preferred cathepsin-blocking reagent . E-64 and Z-FA-FMK both inhibit calpain and therefore cannot cleanly separate cathepsin-mediated from calpain-mediated proteolysis [1]. Recommended application: use Cathepsin Inhibitor I as the cathepsin-selective arm in parallel-inhibitor experimental designs alongside a calpain-selective inhibitor (e.g., PD150606 or calpastatin peptide) for unambiguous assignment of proteolytic contributions.

Lysosomal Cell Death and Caspase-Independent Apoptosis Pathway Studies in Cancer Biology

Cathepsin Inhibitor I is uniquely capable of inducing caspase-independent, p53-independent apoptosis, as demonstrated across multiple human cancer cell lines including B-lineage ALL, Burkitt's lymphoma, and glioblastoma models . This functional property is not shared by E-64, which requires caspase activation for apoptosis execution, nor by Z-FA-FMK, which itself inhibits effector caspases and thus confounds apoptosis readouts [1]. Recommended application: use Cathepsin Inhibitor I as the apoptosis-inducing agent in studies of lysosomal membrane permeabilization (LMP)-mediated cell death, cathepsin-to-cytosol translocation, and caspase-independent death pathway dissection—particularly in p53-mutant or caspase-compromised cancer models.

Multi-Day Cell-Based Assays Requiring Defined Aqueous Inhibitor Stability

For long-term cell culture experiments (24–72 hours) at 37°C where sustained cathepsin inhibition is required, Cathepsin Inhibitor I's documented aqueous half-life of 25 hours at 30°C (pH 5–9) provides a citable basis for calculating inhibitor replenishment intervals . This is a practical procurement advantage over comparator inhibitors such as E-64 or CA-074, for which explicit aqueous degradation kinetics at physiologically relevant temperatures are not uniformly provided in vendor technical documentation [1]. Recommended application: use Cathepsin Inhibitor I for autophagy flux assays, chronic cathepsin inhibition studies, and co-culture experiments exceeding 24 hours, with inhibitor re-addition scheduled based on the 25-hour half-life parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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